molecular formula C22H14F2N2O2S B2551944 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361468-96-4

2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2551944
CAS No.: 361468-96-4
M. Wt: 408.42
InChI Key: GXHCIEVLNODFAH-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a heterocyclic benzamide derivative characterized by a central thiazole ring substituted with a 4-phenoxyphenyl group at the 4-position and a 2,6-difluorobenzamide moiety at the 2-position. Its molecular formula is C₂₂H₁₅F₂N₃O₂S, with a molecular weight of 423.43 g/mol. The compound’s structure combines fluorinated aromatic systems with a thiazole core, a design frequently employed in medicinal chemistry to enhance metabolic stability, bioavailability, and target binding .

Properties

IUPAC Name

2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O2S/c23-17-7-4-8-18(24)20(17)21(27)26-22-25-19(13-29-22)14-9-11-16(12-10-14)28-15-5-2-1-3-6-15/h1-13H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHCIEVLNODFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Coupling Reactions: The thiazole intermediate is then coupled with 4-phenoxyphenylboronic acid using Suzuki-Miyaura cross-coupling reaction conditions, which typically involve a palladium catalyst and a base in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The difluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under appropriate conditions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The phenoxyphenyl group can be further functionalized through additional coupling reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in various steps to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the difluoro groups can lead to a variety of substituted benzamides, while oxidation of the thiazole ring can yield sulfoxides or sulfones.

Scientific Research Applications

2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiazole-containing compounds.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity/Application Evidence Source
2,6-Difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Thiazole 4-Phenoxyphenyl, 2,6-difluorobenzamide 423.43 Not explicitly reported (structural focus)
2,6-Difluoro-N-(4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)thiazol-2-yl)benzamide Thiazole 1-Isopropyl-benzimidazole, 2,6-difluorobenzamide 398.44 Not reported (structural analog)
GSK-5503A Pyrazole 2-Phenoxybenzyl, 2,6-difluorobenzamide ~430 (estimated) CRAC channel blocker
GSK-7975A Pyrazole 4-Hydroxy-2-(trifluoromethyl)benzyl, 2,6-difluorobenzamide ~460 (estimated) CRAC channel blocker
RO2959 Pyrazine-Thiazole 4-Methyl-1-(thiazol-2-yl)-3,6-dihydropyridinyl, 2,6-difluorobenzamide 428.41 SOCE inhibitor (T-cell suppression)
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Thiazole Pivalamide, 2,6-difluorobenzyl 411.38 Not reported (structural analog)
Core Heterocycle Modifications
  • Thiazole vs. Pyrazole/Pyrazine: The target compound’s thiazole core (containing sulfur and nitrogen) contrasts with pyrazole (two adjacent nitrogens) in GSK-5503A/7975A and pyrazine in RO2957. Thiazoles are known for their electron-rich nature, enhancing π-π stacking interactions in receptor binding. Pyrazoles, however, offer hydrogen-bonding capabilities via NH groups, which may explain GSK compounds’ CRAC channel blockade . RO2959’s pyrazine-thiazole hybrid likely improves solubility and membrane permeability due to increased polarity .
  • Benzimidazole in the analog (CAS 1443114-16-6) adds rigidity and planar aromaticity, which could alter binding kinetics compared to the phenoxyphenyl group . Trifluoromethyl in GSK-7975A enhances metabolic stability and electronegativity, critical for sustained CRAC inhibition .
Functional Group Analysis
  • 2,6-Difluorobenzamide Motif :
    A conserved feature across analogs, this moiety contributes to:

    • Electron-withdrawing effects : Stabilizes the amide bond against hydrolysis.
    • Stereoelectronic tuning : Fluorines orient the benzamide ring for optimal target engagement, as seen in RO2959’s SOCE inhibition .
  • Phenoxy vs. Hydroxy Substituents: The phenoxy group in the target compound may reduce polarity compared to GSK-7975A’s hydroxyl group, affecting solubility and blood-brain barrier penetration.

Key Spectral Features :

  • IR : Absence of C=O (1663–1682 cm⁻¹) in triazole-thione tautomers (cf. ) confirms cyclization.
  • NMR: Aromatic protons in the 6.8–8.1 ppm range (phenoxyphenyl) and thiazole protons at ~7.5 ppm .

Biological Activity

2,6-Difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure

The compound can be characterized by its IUPAC name and molecular formula. The presence of fluorine atoms and the thiazole ring suggests potential for diverse biological interactions.

Property Details
IUPAC Name This compound
Molecular Formula C18H15F2N3O2S
Molecular Weight 367.39 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes. The thiazole moiety may facilitate binding to targets involved in cancer pathways, potentially inhibiting cell proliferation and promoting apoptosis.

Anti-Cancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit anti-cancer properties through various mechanisms. For instance, compounds targeting the epidermal growth factor receptor (EGFR) and HER-2 have shown promise in inhibiting breast cancer cell lines (MCF-7 and SK-BR-3) with minimal effects on normal cells .

The specific compound under review has not been extensively tested in clinical settings; however, its structural similarities to known inhibitors suggest potential efficacy against similar targets.

Cytotoxicity Assays

In vitro assays such as CCK-8 and 3D cell viability tests are essential for evaluating the cytotoxic effects of the compound. These assays measure the ability of the compound to inhibit cell growth in cancerous versus non-cancerous cells.

Case Studies

  • Case Study on Thiazole Derivatives : A study exploring various thiazole derivatives demonstrated that modifications to the thiazole ring significantly impacted their anti-proliferative activity against cancer cell lines. The introduction of electron-withdrawing groups like fluorine enhanced potency against certain tumors .
  • Mechanistic Insights from Related Compounds : Research on similar benzamide derivatives has revealed that these compounds can induce apoptosis through ROS (reactive oxygen species) generation and cytochrome c release in cancer cells. Such mechanisms could be relevant for understanding how this compound might function .

Q & A

Q. Table 1: Key Characterization Data

TechniqueObservationsReference
¹H NMR δ 8.2 (s, 1H, thiazole-H), δ 7.6–7.8 (m, aromatic-H)
MS (ESI+) m/z 345.36 [M+H]⁺
HPLC Purity >98% (C18 column, acetonitrile/water)

Q. Table 2: Biological Activity Comparison

DerivativeTargetIC₅₀ (μM)Notes
Parent CompoundPI3Kα1.2High selectivity over PI3Kγ
2,6-Dichloro AnalogPI3Kα2.8Reduced solubility
Trifluoromethyl DerivativePI3Kα0.7Enhanced hydrophobic binding

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